molecular formula C18H24ClN3O2S B12713463 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride CAS No. 151092-56-7

4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride

Cat. No.: B12713463
CAS No.: 151092-56-7
M. Wt: 381.9 g/mol
InChI Key: NABJHBDWJXVXSX-UHFFFAOYSA-N
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Description

4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate thiosemicarbazides with carbonyl compounds. The specific synthetic route for this compound would involve the reaction of a thiosemicarbazide derivative with a suitable carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,4-Thiadiazin-5(6H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazine ring.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis.

    Biology: For their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As potential therapeutic agents for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives involves their interaction with specific molecular targets. These compounds may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to their observed biological effects. The exact molecular pathways involved would depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,3,4-Thiadiazin-5(6H)-one include other thiadiazine derivatives and related heterocyclic compounds.

Uniqueness

The uniqueness of 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

151092-56-7

Molecular Formula

C18H24ClN3O2S

Molecular Weight

381.9 g/mol

IUPAC Name

2-[1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride

InChI

InChI=1S/C18H23N3O2S.ClH/c1-12-3-4-15(13(2)9-12)16(22)10-21-7-5-14(6-8-21)18-20-19-17(23)11-24-18;/h3-5,9,16,22H,6-8,10-11H2,1-2H3,(H,19,23);1H

InChI Key

NABJHBDWJXVXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN2CCC(=CC2)C3=NNC(=O)CS3)O)C.Cl

Origin of Product

United States

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